molecular formula C12H16N2O3 B3875160 methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate

methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate

Cat. No.: B3875160
M. Wt: 236.27 g/mol
InChI Key: UPFUGTKDQRMLHD-UHFFFAOYSA-N
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Description

Methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable ester, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in toluene, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of functionalized indole compounds .

Scientific Research Applications

Methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

IUPAC Name

methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2)4-6-8(7(15)5-12)9(13)10(14-6)11(16)17-3/h14H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUGTKDQRMLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(N2)C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Reactant of Route 2
methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Reactant of Route 3
methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Reactant of Route 4
methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Reactant of Route 5
methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate
Reactant of Route 6
methyl 3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate

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